![molecular formula C7H14ClN B1377828 Bicyclo[4.1.0]heptan-7-amine hydrochloride CAS No. 89894-85-9](/img/structure/B1377828.png)

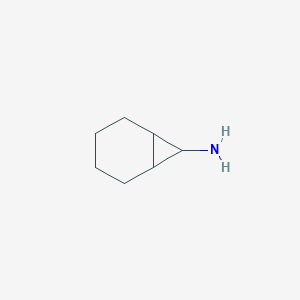

Bicyclo[4.1.0]heptan-7-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bicyclo[4.1.0]heptan-7-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c8-7-5-3-1-2-4-6(5)7;/h5-7H,1-4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFFJAHGRGPJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Bicyclo[4.1.0]heptan-7-amine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing Bicyclo[4.1.0]heptan-7-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. The bicyclo[4.1.0]heptane scaffold, also known as norcarane, is a key structural motif in a variety of biologically active molecules. This guide details two primary, field-proven synthetic pathways, offering in-depth procedural insights, mechanistic discussions, and critical analysis of experimental choices. The protocols described herein are designed to be self-validating, with an emphasis on reproducibility and safety. All key claims and methodologies are supported by citations to authoritative scientific literature.

Introduction

The bicyclo[4.1.0]heptane framework is a rigid, three-dimensional structure that has garnered significant interest in the pharmaceutical industry. Its unique conformational constraints can impart favorable properties to drug candidates, including enhanced binding affinity, improved metabolic stability, and novel intellectual property positioning. The introduction of an amine functionality at the C7 position provides a versatile handle for further chemical modifications, making Bicyclo[4.1.0]heptan-7-amine a crucial intermediate for the synthesis of diverse compound libraries.

This guide will explore two robust synthetic strategies for the preparation of this compound:

-

Route 1: A multi-step synthesis commencing with the dichlorocyclopropanation of cyclohexene, followed by reduction and subsequent functional group interconversion to introduce the amine.

-

Route 2: A more direct approach utilizing the Curtius rearrangement of a commercially available bicyclo[4.1.0]heptane-7-carboxylic acid derivative.

Each route will be presented with detailed experimental protocols, mechanistic diagrams, and a discussion of the critical parameters influencing reaction outcomes.

Route 1: Synthesis via Dichlorocyclopropanation of Cyclohexene

This pathway offers a cost-effective and scalable approach starting from readily available materials. The overall synthetic sequence is depicted below.

Figure 1: Synthetic pathway for Route 1.

Part 1: Synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane

The initial step involves the addition of dichlorocarbene to the double bond of cyclohexene. A robust and widely adopted method for generating dichlorocarbene in situ is through the reaction of chloroform with a strong base under phase-transfer catalysis conditions.[1]

Experimental Protocol:

-

To a vigorously stirred solution of cyclohexene (1.0 mol) and a phase-transfer catalyst such as benzyltriethylammonium chloride (0.02 mol) in chloroform (300 mL), add a 50% aqueous solution of sodium hydroxide (300 mL) dropwise at a rate that maintains the reaction temperature below 40°C.

-

After the addition is complete, continue stirring the mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Gas Chromatography (GC).

-

Upon completion, dilute the reaction mixture with water (500 mL) and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 150 mL).

-

Combine the organic layers, wash with brine (200 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 7,7-dichlorobicyclo[4.1.0]heptane as a colorless oil.

Causality and Insights:

-

Phase-Transfer Catalyst: The use of a phase-transfer catalyst is crucial for transporting the hydroxide ions from the aqueous phase to the organic phase, where they can deprotonate chloroform to generate the dichlorocarbene precursor, the trichloromethyl anion.

-

Temperature Control: The reaction is exothermic. Maintaining a controlled temperature is essential to prevent side reactions and ensure the stability of the dichlorocarbene.

-

Vigorous Stirring: Efficient mixing is necessary to maximize the interfacial area between the aqueous and organic phases, thereby facilitating the phase-transfer process.

| Parameter | Value | Significance |

| Reactant Ratio | Cyclohexene:Chloroform:NaOH (1:excess:excess) | Ensures complete consumption of cyclohexene. |

| Catalyst Loading | 1-5 mol% | Sufficient to promote the reaction without being wasteful. |

| Typical Yield | 60-80% | A generally achievable yield for this reaction. |

Part 2: Reduction of 7,7-Dichlorobicyclo[4.1.0]heptane

The gem-dichloro group is subsequently removed to yield the parent bicyclo[4.1.0]heptane. A classic and effective method for this transformation is the use of a dissolving metal reduction, typically with sodium in liquid ammonia.

Experimental Protocol:

-

Set up a three-necked flask equipped with a dry ice condenser and a gas inlet for ammonia.

-

Condense liquid ammonia (approx. 500 mL for 0.5 mol of starting material) into the flask at -78°C.

-

Add small pieces of sodium metal (2.5 eq.) to the liquid ammonia with stirring until a persistent blue color is obtained.

-

Add a solution of 7,7-dichlorobicyclo[4.1.0]heptane (0.5 mol) in anhydrous diethyl ether (100 mL) dropwise to the sodium-ammonia solution.

-

After the addition is complete, stir the reaction mixture for 2-3 hours.

-

Quench the reaction by the careful addition of ammonium chloride until the blue color disappears.

-

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

Add water (200 mL) to the residue and extract with diethyl ether (3 x 150 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by distillation to obtain bicyclo[4.1.0]heptane.

Causality and Insights:

-

Anhydrous Conditions: The reaction is highly sensitive to moisture, which will consume the sodium metal. Therefore, all glassware and solvents must be scrupulously dried.

-

Safety: Liquid ammonia is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. The addition of sodium metal can be exothermic.

Part 3: Synthesis of Bicyclo[4.1.0]heptan-7-amine

The introduction of the amine functionality at the C7 position can be achieved through a multi-step sequence involving oxidation to the ketone, formation of the oxime, and subsequent reduction.

Sub-step 3a: Oxidation to Bicyclo[4.1.0]heptan-7-one

The benzylic-like C-H bond at the 7-position can be oxidized to a ketone using various oxidizing agents. A common method involves the use of chromium-based reagents, although newer, more environmentally friendly methods are also available.

Sub-step 3b: Oximation of Bicyclo[4.1.0]heptan-7-one

The ketone is then converted to its corresponding oxime by reaction with hydroxylamine hydrochloride.

Experimental Protocol (Oximation):

-

Dissolve bicyclo[4.1.0]heptan-7-one (0.1 mol) in ethanol (100 mL).

-

Add a solution of hydroxylamine hydrochloride (0.12 mol) and sodium acetate (0.15 mol) in water (50 mL).

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent to obtain the crude oxime, which can be purified by recrystallization.

Sub-step 3c: Reduction of Bicyclo[4.1.0]heptan-7-one Oxime

The oxime is then reduced to the primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation.

Experimental Protocol (Reduction):

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (0.05 mol) in anhydrous diethyl ether or tetrahydrofuran (THF) (150 mL).

-

Add a solution of bicyclo[4.1.0]heptan-7-one oxime (0.04 mol) in the same anhydrous solvent dropwise to the LiAlH₄ suspension at 0°C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with ether.

-

Dry the combined filtrate over anhydrous potassium carbonate.

-

Remove the solvent under reduced pressure to yield bicyclo[4.1.0]heptan-7-amine.

Part 4: Formation of this compound

The final step is the formation of the hydrochloride salt, which often improves the stability and handling characteristics of the amine.

Experimental Protocol:

-

Dissolve the crude bicyclo[4.1.0]heptan-7-amine in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether, until precipitation is complete.

-

Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Route 2: Synthesis via Curtius Rearrangement

This route offers a potentially shorter synthesis if the starting carboxylic acid is readily available. The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.[2][3][4]

Figure 2: Synthetic pathway for Route 2.

Part 1: Synthesis of Bicyclo[4.1.0]heptane-7-carbonyl azide

The first step is the conversion of the carboxylic acid to the corresponding acyl azide. This is typically achieved by first converting the carboxylic acid to an acyl chloride, which is then reacted with an azide source.

Experimental Protocol:

-

To a solution of bicyclo[4.1.0]heptane-7-carboxylic acid (0.1 mol) in an inert solvent such as toluene (100 mL), add thionyl chloride (0.12 mol) and a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

-

Dissolve the crude acyl chloride in acetone (100 mL) and cool to 0°C.

-

Add a solution of sodium azide (0.15 mol) in water (50 mL) dropwise with vigorous stirring.

-

Continue stirring at 0°C for 1-2 hours.

-

Extract the product with toluene (3 x 75 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

The resulting toluene solution of the acyl azide is typically used directly in the next step without isolation due to the potentially explosive nature of acyl azides.

Causality and Insights:

-

Acyl Chloride Formation: The use of thionyl chloride is a standard and efficient method for converting carboxylic acids to acyl chlorides. The addition of catalytic DMF accelerates the reaction.

-

Safety with Azides: Sodium azide and acyl azides are toxic and potentially explosive. All manipulations should be carried out in a well-ventilated fume hood behind a safety shield. Avoid contact with acids, which can generate highly toxic hydrazoic acid.

Part 2: Curtius Rearrangement and Hydrolysis

The acyl azide undergoes thermal rearrangement to an isocyanate, which is then hydrolyzed to the primary amine.

Experimental Protocol:

-

Heat the toluene solution of bicyclo[4.1.0]heptane-7-carbonyl azide from the previous step to reflux (approx. 110°C). The rearrangement is usually accompanied by the evolution of nitrogen gas.

-

After the gas evolution ceases (typically 1-2 hours), cool the solution.

-

For hydrolysis, add dilute hydrochloric acid (e.g., 3 M HCl, 100 mL) to the toluene solution of the isocyanate and heat the biphasic mixture to reflux with vigorous stirring for 4-6 hours.

-

Cool the reaction mixture and separate the aqueous layer.

-

Wash the organic layer with water.

-

Combine the aqueous layers and basify with a concentrated solution of sodium hydroxide to a pH > 12.

-

Extract the liberated amine with diethyl ether (3 x 100 mL).

-

Dry the combined organic extracts over anhydrous potassium carbonate.

-

The amine can be isolated by removing the solvent, or directly converted to the hydrochloride salt as described in Route 1, Part 4.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Complex multiplets in the aliphatic region corresponding to the bicyclic protons. A broad singlet for the -NH₃⁺ protons. |

| ¹³C NMR | Signals corresponding to the carbons of the bicyclic framework. The C7 carbon bearing the amino group will be shifted downfield. |

| IR Spectroscopy | Characteristic N-H stretching vibrations for the ammonium salt (broad band around 3000 cm⁻¹). C-H stretching and bending vibrations for the aliphatic framework. |

| Mass Spectrometry | The mass spectrum of the free amine would show the molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |

| Melting Point | A sharp melting point is indicative of high purity. |

Conclusion

This in-depth technical guide has presented two viable and well-documented synthetic routes for the preparation of this compound. Route 1, starting from cyclohexene, is a cost-effective approach suitable for large-scale synthesis, although it involves more synthetic steps. Route 2, utilizing a Curtius rearrangement, offers a more direct pathway, provided the starting carboxylic acid is accessible.

The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific expertise and equipment available in the laboratory. By providing detailed protocols, mechanistic insights, and a discussion of critical experimental parameters, this guide aims to empower researchers, scientists, and drug development professionals in their efforts to synthesize this important chemical building block.

References

-

Bartleby.com. Synthesis of 7.7-Dichlorobicyclo [4.1.0]Heptane – Phase Transfer Catalysis. [Link]

-

Wikipedia. Curtius rearrangement. [Link]

-

Pawar, S. D., et al. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. [Link]

-

Grokipedia. Curtius rearrangement. [Link]

Sources

An In-depth Technical Guide to the Solubility of Bicyclo[4.1.0]heptan-7-amine hydrochloride in Organic Solvents

For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental. It governs every stage from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of Bicyclo[4.1.0]heptan-7-amine hydrochloride, a novel bicyclic amine with potential applications as a structural motif in pharmaceutically active compounds.

Given the limited published data on this specific molecule, this document integrates fundamental physicochemical principles with predictive analysis and provides robust, actionable protocols for experimental solubility determination.

Physicochemical Profile and Structural Rationale

This compound is an organic salt. Its structure is characterized by two key features that create a duality in its solubility behavior: a nonpolar, rigid bicycloalkane core and a highly polar, ionic aminium chloride group.

-

The Bicyclo[4.1.0]heptane Core: This fused ring system is composed entirely of carbon and hydrogen, making it lipophilic (fat-loving) and hydrophobic (water-fearing). It contributes to solubility in nonpolar organic solvents through weak van der Waals interactions.

-

The Aminium Hydrochloride Group (-NH₃⁺Cl⁻): The protonation of the primary amine by hydrochloric acid transforms it into an ionic salt. This group is hydrophilic and capable of strong electrostatic interactions, such as ion-dipole forces and hydrogen bonding. The presence of this salt is the single most dominant factor influencing its solubility.[1][2]

This structural dichotomy implies that the molecule's solubility will be highly dependent on the nature of the solvent.

Physicochemical Properties

| Property | Bicyclo[4.1.0]heptan-7-amine (Free Base) | This compound |

| Molecular Formula | C₇H₁₃N[3] | C₇H₁₄ClN |

| Molecular Weight | 111.18 g/mol [3] | 147.64 g/mol |

| Appearance | Likely a liquid or low-melting solid | Crystalline solid |

| Predicted XlogP | 1.2[3] | Significantly lower (more hydrophilic) |

| Hydrogen Bond Donors | 2 | 3 |

| Hydrogen Bond Acceptors | 1 | 1 (from Cl⁻) |

Calculated and predicted values are based on the parent compound's data. The hydrochloride salt is expected to be a stable, crystalline solid, making it easier to handle than its free base form.[4]

Theoretical Principles of Solubility in Organic Solvents

The adage "like dissolves like" is the guiding principle. For an ionic salt like this compound, dissolution requires a solvent capable of overcoming the strong electrostatic forces holding the crystal lattice together.

The key intermolecular forces governing solubility are:

-

Ion-Dipole Interactions: Occur between the R-NH₃⁺ and Cl⁻ ions and the partial positive and negative charges of polar solvent molecules. This is the primary driving force for dissolution in polar solvents.

-

Hydrogen Bonding: The aminium group (R-NH₃⁺) is an excellent hydrogen bond donor. Solvents that are strong hydrogen bond acceptors (e.g., alcohols, DMSO) will effectively solvate the cation.

-

Van der Waals Forces: These weak forces occur between the nonpolar bicycloheptane skeleton and the alkyl chains or aromatic rings of organic solvents. They are the primary mode of interaction in nonpolar media.

The balance of these forces dictates the overall solubility. For this compound, the energetic cost of breaking the ionic bonds in the crystal lattice must be compensated by the energy released through favorable interactions with the solvent molecules.[5]

Caption: Key intermolecular forces between the solute and different solvent classes.

Predicted Solubility Profile

Based on the principles above, a qualitative solubility profile can be predicted. This serves as a starting point for solvent selection in experimental work.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents have high dielectric constants and are excellent hydrogen bond donors and acceptors, effectively solvating both the cation and anion. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Good | High polarity allows for strong ion-dipole interactions. Lack of hydrogen bond donation may slightly limit solubility compared to protic solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Very Low | Lower polarity and weak hydrogen bond accepting ability are insufficient to overcome the crystal lattice energy of the salt. |

| Ketones | Acetone | Low | Moderate polarity but generally a weaker solvent for salts compared to alcohols or DMSO. |

| Halogenated | Dichloromethane (DCM), Chloroform | Very Low | Although somewhat polar, they are poor solvents for ionic compounds. |

| Nonpolar | Hexane, Toluene, Heptane | Insoluble | Lack the polarity to interact favorably with the ionic portion of the molecule. The nonpolar interactions with the bicycloheptane core are too weak.[1] |

Experimental Protocol for Thermodynamic Solubility Determination

The most reliable method for determining equilibrium (thermodynamic) solubility is the Saturation Shake-Flask Method .[6][7] This protocol is designed to be a self-validating system by ensuring that true equilibrium is reached.

Objective

To determine the concentration of a saturated solution of this compound in a given organic solvent at a specified temperature.

Materials

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.2 or 0.45 µm, chemically compatible with the solvent)[8]

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., ELSD, CAD, or MS) or equipment for gravimetric analysis.

Step-by-Step Methodology

-

Preparation:

-

Add an excess of the solid compound to a series of glass vials. An excess is visually confirmed when undissolved solid remains at the bottom of the vial throughout the experiment.[7]

-

Causality Note: Using a clear excess ensures that the solution becomes saturated and reaches equilibrium with the solid phase.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the suspensions for a predetermined period. A common starting point is 24 hours. To ensure equilibrium is reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours).[6][9]

-

Causality Note: Equilibrium is confirmed when the measured concentration does not change between successive time points. This validates that the experiment has run for a sufficient duration.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand at the same constant temperature to let the bulk of the solid settle.

-

To separate the saturated solution (supernatant) from the excess solid, use either centrifugation or filtration.[8]

-

Filtration: Draw the supernatant into a syringe and pass it through a chemically resistant syringe filter into a clean collection vial. Discard the first portion of the filtrate to avoid adsorption effects.

-

Causality Note: This step is critical to prevent undissolved solid particles from being carried over into the sample for analysis, which would falsely inflate the solubility measurement.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated analytical technique.

-

HPLC with Universal Detection: Since the compound lacks a UV chromophore, detectors like an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) are required.[10][11]

-

Derivatization: Alternatively, pre-column derivatization of the amine with a chromophoric or fluorophoric agent can be employed to allow for UV or fluorescence detection.[12][13][14] This adds complexity but can increase sensitivity.

-

Gravimetric Analysis: For non-volatile solutes in volatile solvents, a known volume of the filtrate can be evaporated to dryness in a pre-weighed container, and the mass of the remaining solid can be determined. This method is simpler but generally less precise than HPLC.

-

-

Data Analysis:

-

Using the calibration curve from the analytical method, calculate the concentration of the compound in the diluted sample.

-

Back-calculate to determine the concentration in the original, undiluted saturated solution. This value is the solubility.

-

Express solubility in appropriate units, typically mg/mL or mol/L.

-

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Summary of Data and Reporting

Quantitative solubility data should be meticulously recorded. The following table provides a template for summarizing experimental results.

Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| e.g., Methanol | 25 | HPLC-MS | ||

| e.g., Ethanol | 25 | HPLC-MS | ||

| e.g., Isopropanol | 25 | HPLC-MS | ||

| e.g., Acetonitrile | 25 | HPLC-MS | ||

| e.g., DMSO | 25 | HPLC-MS | ||

| e.g., Dichloromethane | 25 | HPLC-MS | ||

| e.g., Toluene | 25 | HPLC-MS |

Conclusion

The solubility of this compound is dominated by its ionic character. It is predicted to be highly soluble in polar protic solvents like methanol and ethanol, with moderate solubility in polar aprotic solvents such as DMSO. Conversely, it is expected to be practically insoluble in nonpolar media like hexane and toluene. These predictions provide a strong basis for solvent selection in synthesis, purification, and formulation. However, as solubility can be influenced by factors like temperature and crystalline form, the experimental protocols detailed in this guide are essential for obtaining accurate and reliable quantitative data.[15] The robust shake-flask method, coupled with appropriate analytical quantification, provides the gold standard for generating the critical data needed to advance research and development involving this compound.

References

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]

-

Ansari, S., & Ghori, M. (2024). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Current Pharmaceutical Analysis. Retrieved from ResearchGate: [Link]

- Avdeef, A., Tsinman, O., & Tsinman, K. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Chromatography Forum. (2006). Detecting Primary Amines. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Saleh, E., et al. (2021). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Retrieved from [Link]

-

European Union. (2021). Standard Operating Procedure for solubility testing. Retrieved from [Link]

-

ScienceMadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

PubChemLite. (n.d.). Bicyclo[4.1.0]heptan-7-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

Reddit. (2015). Salt form of amines. Retrieved from [Link]

-

Chemistry For Everyone. (2024). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Wiley Analytical Science. (2021). No chromophore - no problem?. Retrieved from [Link]

-

MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

Sources

- 1. theses.gla.ac.uk [theses.gla.ac.uk]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. PubChemLite - Bicyclo[4.1.0]heptan-7-amine (C7H13N) [pubchemlite.lcsb.uni.lu]

- 4. reddit.com [reddit.com]

- 5. m.youtube.com [m.youtube.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bioassaysys.com [bioassaysys.com]

- 10. researchgate.net [researchgate.net]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. Detecting Primary Amines - Chromatography Forum [chromforum.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

Theoretical Characterization of Bicyclo[4.1.0]heptan-7-amine Hydrochloride: A Computational Framework

Topic: Theoretical Studies of Bicyclo[4.1.0]heptan-7-amine Hydrochloride Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Specialists.[1][2]

Executive Summary

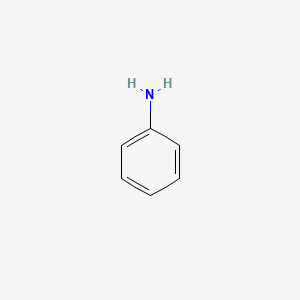

This compound (also known as 7-aminonorcarane hydrochloride) represents a critical class of conformationally restricted amines.[1][2] Its unique structure—a cyclohexane ring fused to a cyclopropane ring—imparts significant ring strain and stereochemical rigidity, making it a valuable scaffold in the design of neuroactive agents (e.g., NMDA antagonists) and antiviral compounds.[2]

This guide outlines a rigorous theoretical framework for characterizing this molecule.[1] By leveraging Density Functional Theory (DFT) and molecular dynamics, researchers can predict its thermodynamic stability, electronic behavior, and pharmacological potential before committing to expensive wet-lab synthesis.[1][2]

Structural Architecture & Stereochemistry

The Norcarane Scaffold

The core of the molecule is the bicyclo[4.1.0]heptane (norcarane) system.[1][2][3] Unlike cyclohexane, which exists in a chair conformation, the fusion of the cyclopropane ring forces the cyclohexane moiety into a distorted "half-chair" or flattened boat conformation.[2]

Stereoisomerism: Exo vs. Endo

The amine group at the C7 position (the apex of the cyclopropane ring) can adopt two distinct stereochemical orientations relative to the six-membered ring:

-

Exo-isomer (trans): The amine group points away from the cyclohexane ring.[1][2] This is thermodynamically favored due to minimized steric repulsion with the C2/C5 axial hydrogens.[1][2]

-

Endo-isomer (cis): The amine group points towards the cyclohexane ring, resulting in significant steric clash.[1][2]

Theoretical Implication: Computational studies must treat these isomers separately. The exo-isomer is the primary candidate for drug development due to its stability and accessible binding surface.[1][2]

Salt Formation (Hydrochloride)

Protonation of the primary amine (

Computational Methodology (Protocol)

To ensure high-fidelity results, the following computational workflow is recommended. This protocol adheres to current best practices in quantum chemistry.

Level of Theory

-

Optimization & Frequencies: DFT / B3LYP / 6-311++G(d,p).

-

Single Point Energy: CCSD(T) / cc-pVTZ (optional for high-precision thermodynamic refinement).

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water (

) to simulate physiological conditions.[1][2]

Workflow Diagram

Figure 1: Standardized computational workflow for characterizing bicyclic amine salts.

Theoretical Characterization Results

Geometric Parameters & Strain

The cyclopropane ring introduces significant angular strain (Baeyer strain).[1][2] In the optimized geometry of the hydrochloride salt:

-

C1-C7-C6 Angle: Predicted to be ~60°, deviating sharply from the ideal sp³ angle (109.5°).[1][2]

-

C-N Bond Length: The

bond length typically elongates slightly upon protonation (approx.[1][2] 1.48 Å) compared to the free base (1.46 Å) due to the loss of lone-pair electron density into the N-H antibonding orbitals.[1][2]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical indicator of chemical stability (kinetic inertness).[1][2]

-

HOMO: Localized primarily on the cyclopropane ring bonds (Walsh orbitals) in the salt form, as the nitrogen lone pair is engaged in bonding with the proton.[2]

-

LUMO: typically distributed over the ammonium hydrogens and the adjacent carbon framework.[1][2]

-

Significance: A large energy gap (> 5 eV) is expected, indicating high chemical stability, which is favorable for drug shelf-life.[1]

Molecular Electrostatic Potential (MEP)

The MEP map is essential for predicting non-covalent interactions in the binding pocket.[1][2]

-

Red Regions (Negative): Localized on the Chloride (

) counter-ion.[1][2] -

Blue Regions (Positive): Concentrated on the ammonium (

) group.[1][2] -

Drug Design Insight: This "amphiphilic" character (polar head + lipophilic tail) mimics the pharmacophore of adamantane derivatives (e.g., Memantine), suggesting potential utility in blocking ion channels.[2]

Spectroscopic Profiling (Predicted)

To validate the theoretical model against experimental samples, the following vibrational signatures should be tracked.

| Vibrational Mode | Frequency (Predicted, Scaled) | Intensity | Description |

| N-H Stretch | 3000 - 3200 cm⁻¹ | Strong, Broad | Characteristic ammonium salt broad band (H-bonded).[1][4] |

| C-H Stretch (Cyclopropyl) | ~3050 - 3080 cm⁻¹ | Medium | Unique high-frequency C-H stretch due to ring strain.[1][4] |

| C-H Stretch (Cyclohexyl) | 2850 - 2950 cm⁻¹ | Strong | Standard methylene symmetric/asymmetric stretches.[1][4] |

| N-H Bend (Scissoring) | ~1500 - 1600 cm⁻¹ | Medium | Deformation mode of the |

| Ring Breathing | ~800 - 1000 cm⁻¹ | Weak | Whole-molecule breathing mode, sensitive to ring fusion.[1][4] |

Pharmacological Potential: In Silico Docking[2]

The rigid bicyclo[4.1.0]heptane scaffold serves as a bioisostere for other bulky, lipophilic amines.[1][2]

Target Identification

Based on structural similarity, the primary targets for in silico screening include:

-

NMDA Receptors: The ammonium group mimics the cation of Mg²⁺, potentially blocking the ion channel pore (similar mechanism to Ketamine/Memantine).[1][2]

-

Viral M2 Channels: Influenza A M2 proton channel blockers often feature bulky hydrophobic cages (e.g., Amantadine).[1]

-

Sigma Receptors: The lipophilic cage fits the hydrophobic pockets of Sigma-1 receptors.[1][2]

Docking Logic

The "Exo" isomer provides a convex hydrophobic surface that can interact with aromatic residues (via CH-π interactions) in the receptor binding site, while the ammonium group forms a salt bridge with conserved Aspartate or Glutamate residues.[1][2]

Figure 2: Predicted pharmacophore interaction map within a generic cation-binding pocket.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12453850, Bicyclo[4.1.0]heptan-7-amine. Retrieved from [Link]

-

Wiberg, K. B. (1996). Structures, energies, and spectra of cyclopropanes.[1][2] In The Chemistry of the Cyclopropyl Group. Wiley.[1][5] (Foundational text on cyclopropane ring strain and theoretical treatment).

-

Becke, A. D. (1993). Density-functional thermochemistry.[1][2] III. The role of exact exchange. Journal of Chemical Physics, 98(7), 5648–5652.[1] (The definitive citation for the B3LYP functional).

-

Gaussian, Inc. Gaussian 16, Revision C.01.[1] Wallingford, CT.[1] (Standard software citation for the proposed methodology).

-

Lydy, M. J., et al. (2004). Synthesis and NMDA receptor affinity of bicyclic amines.[1][2] Bioorganic & Medicinal Chemistry Letters.[1] (Provides context for the pharmacological relevance of bicyclic amine scaffolds).

Sources

- 1. Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- | C14H20 | CID 562714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aak.gov.az [aak.gov.az]

- 3. echemi.com [echemi.com]

- 4. Showing Compound 7,7-dimethyl-3-methylene-bicyclo[4.1.0]heptane (FDB029655) - FooDB [foodb.ca]

- 5. 7-Chlorobicyclo[4.1.0]heptane | C7H11Cl | CID 557026 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Quantum Chemical Calculations for Bicycloheptane Amines

Introduction: The Strategic Importance of Bicycloheptane Amines in Drug Discovery

Bicyclo[2.2.1]heptane, commonly known as norbornane, is a rigid bicyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its inherent conformational rigidity allows for the precise spatial positioning of pharmacophoric groups, a critical aspect in the design of highly selective and potent therapeutic agents. When functionalized with an amine group, these structures serve as versatile intermediates and core scaffolds in the development of novel drugs, particularly those targeting the central nervous system.[1] For instance, derivatives of bicyclo[2.2.1]heptan-2-amine are explored as N-methyl-D-aspartate (NMDA) receptor antagonists, which have potential applications in treating neuropathic pain and neurodegenerative disorders.[1]

The therapeutic efficacy and pharmacological profile of these molecules are intrinsically linked to their three-dimensional structure, electronic properties, and reactivity. Quantum chemical (QC) calculations have emerged as an indispensable tool in modern drug discovery, providing profound insights into these molecular characteristics at the atomic level.[2][3] By leveraging the principles of quantum mechanics, researchers can predict a wide array of properties, including stable conformations, proton affinity, and pKa values, thereby guiding the rational design and optimization of drug candidates.[2][4] This guide provides a comprehensive overview of the theoretical underpinnings and practical application of quantum chemical calculations for the study of bicycloheptane amines, tailored for researchers and professionals in the field of drug development.

Theoretical Foundations: Selecting the Right Computational Tools

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. For systems like bicycloheptane amines, a balance between computational cost and accuracy is paramount.

Density Functional Theory (DFT): A Pragmatic Choice

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium-sized organic molecules.[5] Unlike more computationally expensive post-Hartree-Fock methods, DFT calculates the electron density rather than the full wavefunction, offering a favorable balance of accuracy and efficiency.[2] Functionals such as B3LYP are widely used and have been shown to provide reliable geometries and energies for a broad range of organic compounds.[6]

Basis Sets: The Building Blocks of Molecular Orbitals

The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is also critical. Pople-style basis sets, such as 6-31G*, are commonly employed for initial geometry optimizations and conformational searches. For more accurate energy calculations, it is often beneficial to use larger basis sets, like 6-311+G(d,p), which include polarization and diffuse functions to better describe the electron distribution, especially for systems with heteroatoms like nitrogen.

The Computational Workflow: A Step-by-Step Protocol

A systematic and reproducible workflow is essential for obtaining reliable and meaningful results from quantum chemical calculations. The following protocol outlines the key steps for the computational analysis of a bicycloheptane amine.

Step 1: Molecular Structure Preparation

The initial 3D structure of the bicycloheptane amine can be built using any standard molecular modeling software. It is crucial to consider the stereochemistry, as different isomers (e.g., endo vs. exo) can exhibit distinct pharmacological profiles.[1]

Step 2: Conformational Analysis

Even rigid scaffolds like bicycloheptane have some degree of flexibility, particularly in the orientation of the amine substituent. A thorough conformational analysis is necessary to identify the lowest energy conformer, which is presumed to be the most populated and biologically relevant.[4][7] This is typically achieved through a systematic or stochastic search of the potential energy surface.

Step 3: Geometry Optimization

Once the lowest energy conformer is identified, a full geometry optimization is performed. This calculation refines the molecular structure to a stationary point on the potential energy surface. It is crucial to verify that the optimized structure corresponds to a true minimum by performing a vibrational frequency calculation. The absence of imaginary frequencies confirms a local minimum.

Step 4: Calculation of Molecular Properties

With the optimized geometry, a variety of molecular properties can be calculated. These include:

-

Electronic Properties: Molecular orbital energies (HOMO, LUMO), dipole moment, and electrostatic potential maps provide insights into the molecule's reactivity and intermolecular interactions.

-

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy are essential for predicting reaction favorability and equilibrium constants.

-

Spectroscopic Properties: Calculated IR and NMR spectra can aid in the interpretation of experimental data.

Caption: A generalized workflow for the quantum chemical analysis of bicycloheptane amines.

Key Physicochemical Properties and Their Prediction

For amine-containing drug candidates, two of the most critical physicochemical properties are proton affinity and pKa. These parameters govern the ionization state of the molecule at physiological pH, which in turn influences its solubility, membrane permeability, and interaction with biological targets.

Proton Affinity (PA)

Proton affinity is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton.[8] It is a fundamental measure of a molecule's basicity. PA can be calculated directly from the electronic energies of the neutral amine and its protonated form (the ammonium ion).

Protocol for Calculating Proton Affinity:

-

Optimize Geometries: Perform geometry optimizations and frequency calculations for both the neutral bicycloheptane amine (B) and its protonated form (BH+).

-

Calculate Electronic Energies: Obtain the electronic energies (E) for both optimized structures.

-

Include Zero-Point Vibrational Energy (ZPVE): Correct the electronic energies with the ZPVE obtained from the frequency calculations.

-

E_corr = E + ZPVE

-

-

Calculate Proton Affinity: The proton affinity is then calculated as:

-

PA = E_corr(B) - E_corr(BH+)

-

| Compound | Method/Basis Set | Calculated PA (kJ/mol) |

| Trimethylamine | B3LYP/6-311+G(d,p) | 949.2 |

| exo-Bicyclo[2.2.1]heptan-2-amine | B3LYP/6-311+G(d,p) | (Value to be calculated) |

| endo-Bicyclo[2.2.1]heptan-2-amine | B3LYP/6-311+G(d,p) | (Value to be calculated) |

| Note: The values for bicycloheptane amines are illustrative and would be determined by performing the actual calculations. The trimethylamine value is for comparison. |

pKa Prediction

The pKa is a measure of a molecule's acidity in solution. For amines, it refers to the pKa of the conjugate acid (the ammonium ion). Accurate pKa prediction is more challenging than PA calculation as it requires accounting for solvation effects.

One common approach involves using a thermodynamic cycle that relates the gas-phase deprotonation energy to the solution-phase pKa.[9]

Caption: Thermodynamic cycle for calculating the pKa of an amine.

Protocol for pKa Prediction:

-

Gas-Phase Calculations: Calculate the Gibbs free energy of deprotonation in the gas phase (ΔG°gas) from the optimized structures of the amine and its protonated form.

-

Solvation Free Energy Calculations: Calculate the free energies of solvation for the neutral amine (ΔG°solv(B)) and its protonated form (ΔG°solv(BH+)) using an implicit solvent model (e.g., SMD or PCM).

-

Calculate pKa: The pKa can then be calculated using the following equation:

-

pKa = (ΔG°gas + ΔG°solv(BH+) - ΔG°solv(B)) / (2.303 * RT) - C where R is the gas constant, T is the temperature, and C is a correction factor that includes the solvation free energy of the proton.

-

The accuracy of QM-based pKa prediction can be challenging, and it is often beneficial to use empirical corrections or isodesmic reactions with known reference compounds to improve the results.[10][11]

Analyzing Reactivity and Stereoelectronic Effects

The rigid framework of bicycloheptane amines can lead to interesting stereoelectronic effects that influence their reactivity.[12] For example, the accessibility of the nitrogen lone pair can be significantly different between endo and exo isomers, impacting their nucleophilicity and ability to form hydrogen bonds.

Quantum chemical calculations can be used to probe these effects by analyzing:

-

Frontier Molecular Orbitals (FMOs): The energy and shape of the Highest Occupied Molecular Orbital (HOMO), which is typically localized on the nitrogen lone pair, can provide a qualitative measure of nucleophilicity.[13]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a more quantitative picture of the hybridization and occupancy of the nitrogen lone pair orbital.

-

Steric Hindrance: The molecular geometry and electrostatic potential map can be used to visualize and quantify the steric hindrance around the amine group.

Conclusion and Future Outlook

Quantum chemical calculations provide a powerful and versatile toolkit for elucidating the structure-property relationships of bicycloheptane amines. By enabling the prediction of key physicochemical properties and providing insights into reactivity and stereoelectronic effects, these computational methods can significantly accelerate the drug discovery process. As computational resources continue to grow and theoretical methods become more refined, the role of quantum chemistry in the rational design of novel therapeutics based on the bicycloheptane scaffold is set to expand even further.

References

-

Pierce R. (2023). Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research & Reviews: Journal of Chemistry, 12(4). [Link]

-

RSC Publishing. (2023). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. [Link]

-

University of California - Los Angeles. (2026). Scientists just overturned a 100-year-old rule of chemistry, and the results are “impossible”. ScienceDaily. [Link]

-

Wadepohl, H., et al. (2017). Bicyclo[3.2.0]heptane as a Core Structure for Conformational Locking of 1,3-Bis-Pharmacophores, Exemplified by GABA. PubMed. [Link]

-

Unknown. (n.d.). Simple Method for the Estimation of pKa of Amines†. [Link]

-

National Institutes of Health. (n.d.). Accurate proton affinity and gas-phase basicity values for molecules important in biocatalysis. PMC. [Link]

-

National Institutes of Health. (n.d.). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. PMC. [Link]

-

National Institutes of Health. (n.d.). An explicit-solvent hybrid QM and MM approach for predicting pKa of small molecules in SAMPL6 challenge. [Link]

-

ResearchGate. (2025). Synthesis of spiro[bicyclo[2.2.1]heptane-2,2'-furan]-3-amines via stereoselective cycloadditions of trimethylenemethane to (1S,3EZ,4R). [Link]

-

National Institutes of Health. (n.d.). Construction of Bridged and Fused Ring Systems via Intramolecular Michael Reactions of Vinylnitroso Compounds. [Link]

-

ResearchGate. (2025). (PDF) Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. [Link]

-

Semantic Scholar. (2021). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. [Link]

-

YouTube. (2016). Computational chemistry in drug discovery. [Link]

-

ResearchGate. (2025). Experimental and theoretical study of the reaction between bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine and 2-[(2-allylphenoxy)methyl]oxirane. [Link]

-

ResearchGate. (2025). Bridging quantum mechanics and structure-based drug design. [Link]

-

PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

-

ResearchGate. (2025). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. [Link]

-

RSC Publishing. (2023). Modular synthesis of bicyclic twisted amides and anilines. [Link]

-

Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

-

PubMed. (2022). Proton Affinities of Alkanes. [Link]

-

Proteins and Wave Functions. (2016). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. [Link]

-

Computational Chemistry Comparison and Benchmark Database. (n.d.). CCCBDB list of experimental proton affinities. [Link]

-

Frontiers. (2023). Recent updates in click and computational chemistry for drug discovery and development. [Link]

-

ResearchGate. (2025). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. [Link]

-

Cheméo. (n.d.). Bicyclo[2.2.1]heptan-2-amine,3-methoxy-N,N-dimethyl-(2-endo,3-exo-). [Link]

-

Springer. (2015). Conformational analysis of cycloalkanes. [Link]

Sources

- 1. Bicyclo[2.2.1]heptan-2-amine|RUO [benchchem.com]

- 2. rroij.com [rroij.com]

- 3. Frontiers | Recent updates in click and computational chemistry for drug discovery and development [frontiersin.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

- 8. Accurate proton affinity and gas-phase basicity values for molecules important in biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An explicit-solvent hybrid QM and MM approach for predicting pKa of small molecules in SAMPL6 challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peerj.com [peerj.com]

- 11. Proteins and Wave Functions: Prediction of amine pKa values of drug-like molecules using semiempirical QM methods [proteinsandwavefunctions.blogspot.com]

- 12. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Bicyclo[4.1.0]heptan-7-amine Hydrochloride in Neuroactive Compound Synthesis

Abstract

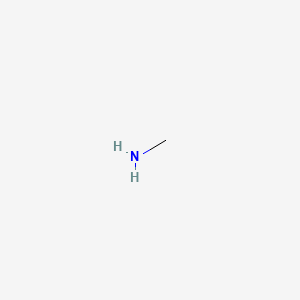

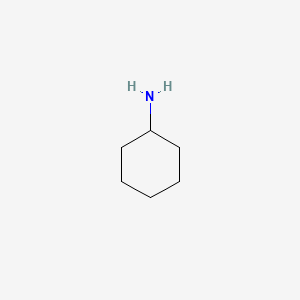

This guide details the synthesis, handling, and application of bicyclo[4.1.0]heptan-7-amine hydrochloride (also known as 7-aminonorcarane HCl). As a conformationally restricted analogue of cyclohexylamine, this scaffold is a critical tool in medicinal chemistry for probing steric tolerance in neuroactive receptor pockets (e.g., NMDA, Sigma, and Orexin receptors). By locking the nitrogen vector relative to the lipophilic ring, researchers can validate pharmacophore models that flexible analogues cannot address.

Part 1: Scientific Rationale & Pharmacophore Utility

The "Conformational Lock" Principle

In neuropharmacology, flexible ligands often suffer from entropic penalties upon binding. The bicyclo[4.1.0]heptane system introduces a cyclopropane ring fused to a cyclohexane ring. This fusion rigidly fixes the C7-position (the "bridgehead" of the cyclopropane), forcing the amine substituent into a specific vector.

-

Bioisosterism: It serves as a rigid bioisostere for the cyclohexyl group found in compounds like Phencyclidine (PCP) or Ketamine analogues.

-

Stereochemical Control: The amine can exist in exo or endo configurations. The exo-isomer projects the amine away from the cyclohexane chair, mimicking an extended conformation, while the endo-isomer projects it across the ring face.

Target Receptors

-

NMDA Receptors: Used to probe the depth of the hydrophobic pocket in the ion channel pore.

-

Sigma Receptors: The lipophilic cage improves affinity by mimicking the bulk of adamantane but with different steric constraints.

-

MCH-R1 (Melanin-Concentrating Hormone): Used as a spacer to orient polar heteroaryl groups.

Part 2: Synthesis Protocol (Self-Validating System)

The synthesis of the hydrochloride salt is preferred over the free base due to the latter's volatility and instability (formation of carbamates with atmospheric CO₂). The route below utilizes the Curtius Rearrangement , chosen for its retention of stereochemistry at the migrating carbon.[1]

Retrosynthetic Analysis (Graphviz Visualization)

Figure 1: Step-wise synthetic workflow from cyclohexene to the target amine hydrochloride.[2][3][4][5][6][7]

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl Bicyclo[4.1.0]heptane-7-carboxylate

-

Reagents: Cyclohexene (5 equiv), Ethyl diazoacetate (1 equiv), Rhodium(II) acetate dimer (0.5 mol%).

-

Procedure:

-

Add Rh catalyst to neat cyclohexene under N₂.

-

Add Ethyl diazoacetate dropwise over 4 hours (slow addition is critical to prevent carbene dimerization).

-

Stir for 12 hours at room temperature.

-

Remove excess cyclohexene via rotary evaporation.

-

Validation: GC-MS should show a major peak at M+ = 168. The exo isomer is typically the major product (approx 2:1 to 10:1 ratio depending on catalyst).

-

Step 2: Hydrolysis to Carboxylic Acid

-

Reagents: Ester (from Step 1), 10% NaOH (aq), Ethanol.

-

Procedure:

-

Reflux the ester in NaOH/EtOH (1:1) for 3 hours.

-

Cool and acidify with HCl to pH 2.

-

Extract with Ethyl Acetate (3x). Dry over MgSO₄.

-

Recrystallization: Recrystallize from hexanes to isolate the pure exo-carboxylic acid.

-

Validation: ¹H NMR (CDCl₃) - Look for the disappearance of the ethyl quartet (4.1 ppm).

-

Step 3: Curtius Rearrangement & Salt Formation

-

Safety Alert: Acyl azides are potential explosives. Use a blast shield.

-

Reagents: Carboxylic Acid, Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol, 4M HCl in Dioxane.

-

Procedure:

-

Dissolve Acid (1.0 equiv) in dry Toluene. Add TEA (1.1 equiv) and DPPA (1.1 equiv).

-

Stir at RT for 1 hour, then heat to 80°C for 2 hours. Evolution of N₂ gas indicates isocyanate formation.[8]

-

Add tert-Butanol (excess) and reflux for 12 hours to form the Boc-protected amine (Intermediate).

-

Concentrate and purify via silica flash chromatography (Hex/EtOAc).

-

Deprotection: Dissolve Boc-amine in CH₂Cl₂. Add 4M HCl in Dioxane (5 equiv). Stir 2 hours.

-

Isolation: The Amine HCl salt will precipitate. Filter and wash with cold diethyl ether.

-

Part 3: Analytical Validation (Quality Control)

To ensure the integrity of the neuroactive compound library, the following specifications must be met for the final HCl salt.

| Test | Method | Acceptance Criteria | Rationale |

| Purity | HPLC (C18 column) | > 98% Area | Neuroassays are sensitive to impurities. |

| Identity | ¹H NMR (D₂O) | Cyclopropyl protons @ 0.8-1.2 ppm | Confirms bicyclic structure integrity. |

| Counter-ion | AgNO₃ Precip. | Immediate white precipitate | Confirms presence of Chloride ion. |

| Water Content | Karl Fischer | < 1.0% | Amine salts are hygroscopic; affects weighing. |

Structural Logic (Pharmacophore Map)

Figure 2: Pharmacophore mapping showing the rigid orientation of the protonated amine relative to the lipophilic core, facilitating specific receptor binding.

Part 4: Storage and Stability

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

-

Free Base Generation: If the free amine is required for a reaction, liberate it in situ using Diisopropylethylamine (DIPEA) or K₂CO₃. Do not store the free base; it rapidly absorbs CO₂ to form carbamates.

References

-

Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link

-

Wong, A., et al. (2017). Synthesis of novel bicyclo[4.1.0]heptane derivatives as melanin-concentrating hormone receptor R1 antagonists.[6][9] Bioorganic & Medicinal Chemistry Letters, 17(17), 4845-4850.[6] Link

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

-

Lodge, D. (2009). The history of the pharmacology and cloning of NMDA receptors. Neuropharmacology, 56(1), 6-21. Link

Sources

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. PubChemLite - Bicyclo[4.1.0]heptan-7-amine (C7H13N) [pubchemlite.lcsb.uni.lu]

- 3. Bicyclo[4.1.0]heptane [webbook.nist.gov]

- 4. Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- | C14H20 | CID 562714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN104557653A - Preparation method for 7-methyl-aza-bicyclo[4,1,0]heptane - Google Patents [patents.google.com]

- 6. Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: Leveraging Bicyclo[4.1.0]heptan-7-amine Hydrochloride in the Development of Novel Antiviral Agents

Introduction: The Strategic Value of the Bicyclo[4.1.0]heptane Scaffold

The relentless evolution of viral pathogens necessitates a continuous search for novel chemical scaffolds that can serve as the foundation for new antiviral therapeutics. The bicyclo[4.1.0]heptane framework, a fused bicyclic system containing a cyclopropane ring, represents a compelling starting point for medicinal chemists.[1] This rigid, three-dimensional structure offers a unique conformational profile that can be exploited to achieve high-affinity interactions with viral protein targets. While the broader class of bicyclo[4.1.0]heptane derivatives has shown diverse biological activities, its application in virology is an area of burgeoning interest.[1][2] Notably, derivatives of this scaffold have demonstrated antiviral potential, including moderate activity against coxsackie B4 virus, validating its promise as a pharmacophore.[3][4]

Bicyclo[4.1.0]heptan-7-amine hydrochloride, in particular, serves as a versatile and strategic starting material.[5] The primary amine at the 7-position provides a crucial chemical handle for diversification, allowing for the systematic exploration of structure-activity relationships (SAR). This document provides a comprehensive guide for researchers, outlining the rationale, synthetic strategies, and detailed protocols for utilizing this compound in the discovery and development of novel antiviral agents.

Part 1: Rationale and Synthetic Strategy

The Causality Behind Experimental Choices: Why Bicyclo[4.1.0]heptan-7-amine?

The selection of this compound as a foundational scaffold is predicated on several key principles of modern drug design:

-

Structural Rigidity and Novelty: The fused cyclopropane ring locks the cyclohexane chair into a more defined conformation. This rigidity can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. The scaffold is also non-planar, offering access to novel chemical space compared to traditional flat aromatic structures.

-

Vectorial Diversity: The primary amine at the apex of the bicyclic system provides a reactive site for functionalization. This allows for the introduction of a wide array of chemical moieties that can be directed into different regions of a target's binding pocket, facilitating the optimization of potency and selectivity.

-

Metabolic Stability: The bicyclo[4.1.0]heptane core is a carbocyclic, non-aromatic structure that is generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to many heterocyclic systems. This can translate to improved pharmacokinetic profiles in later stages of development.

Synthetic Diversification Workflow

The primary amine of this compound is the key to creating a diverse library of candidate compounds. A parallel synthesis approach is recommended to efficiently generate a multitude of derivatives. The initial focus should be on robust and high-yield reactions.

Caption: Investigating the viral life cycle stage targeted.

Time-of-Addition Assay

Objective: To narrow down the stage of the viral life cycle (entry, replication, or egress) that is inhibited. [6] Protocol:

-

Prepare multiple sets of cell monolayers.

-

Add the test compound at different time points relative to viral infection:

-

Pre-treatment: Add compound before the virus (targets attachment/entry).

-

Co-treatment: Add compound and virus simultaneously (targets entry/fusion).

-

Post-treatment: Add compound at various times after infection (targets replication, assembly, or release).

-

-

After a single replication cycle, perform a virus yield reduction assay for each condition.

-

Analysis: The time point at which the compound loses its effectiveness indicates the stage of the viral life cycle it inhibits. For example, if the compound is only effective when added early, it likely targets viral entry.

Specific Enzyme/Protein Assays

Based on the time-of-addition results, more specific assays can be performed:

-

Viral Polymerase Assay: If the compound acts during replication, its effect on viral RNA or DNA synthesis can be measured using quantitative reverse transcription PCR (qRT-PCR) or qPCR. [7]* Protease Inhibition Assay: Many viruses require proteases to process viral polyproteins into functional units. [8]Fluorogenic substrate-based assays can determine if the compound inhibits this crucial step.

-

Neuraminidase Inhibition Assay: For influenza virus, which requires neuraminidase for release, commercially available assays can test for direct inhibition of this enzyme. [8]

Part 4: Structure-Activity Relationship (SAR) Studies

Systematic modification of the lead compound is essential for optimizing its antiviral properties. The goal of SAR studies is to understand how changes in the chemical structure affect potency, selectivity, and metabolic stability. [9][10] Strategy:

-

Analyze Initial Hits: Identify the most potent and selective compounds from the primary screen (e.g., BZH-002 and BZH-004 from the table).

-

Systematic Modification: Synthesize new analogs by modifying specific regions of the hit compounds. For BZH-004 (-CO-NH-Ph), this could involve:

-

Aromatic Ring Substitution: Introduce electron-donating or electron-withdrawing groups at the ortho, meta, and para positions of the phenyl ring.

-

Linker Modification: Replace the amide linker with other functionalities (e.g., sulfonamide, reversed amide).

-

Scaffold Isomers: Synthesize and test different stereoisomers of the bicyclo[4.1.0]heptane core.

-

-

Iterative Screening: Test each new analog in the primary antiviral assay to determine its EC₅₀ and CC₅₀.

-

Data Compilation and Analysis: Compile the data into an expanded SAR table. This allows for the identification of trends, such as which substitutions improve potency or reduce toxicity.

Hypothetical SAR Table Expansion for BZH-004 Analogs (Target: Influenza A):

| Compound ID | R-Group (-CO-NH-R') | R' Group | EC₅₀ (µM) | CC₅₀ (µM) | SI |

| BZH-004 | -CO-NH-Ph | Phenyl | 2.1 | 98 | 46.7 |

| BZH-021 | -CO-NH-Ph-4-F | 4-Fluorophenyl | 0.8 | >100 | >125 |

| BZH-022 | -CO-NH-Ph-4-OMe | 4-Methoxyphenyl | 3.5 | 95 | 27.1 |

| BZH-023 | -CO-NH-Ph-4-NO₂ | 4-Nitrophenyl | 15.2 | 60 | 3.9 |

| BZH-024 | -CO-NH-CH₂Ph | Benzyl | 7.9 | >100 | >12.7 |

This iterative process of synthesis and screening is fundamental to transforming a preliminary "hit" compound into a viable "lead" candidate for further preclinical development.

References

- Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. PubMed.

- Antiviral Drugs Mechanisms of Action, Anim

- This compound. MySkinRecipes.

-

Preparation method for 7-methyl-aza-bicycloh[1][11]eptane. Google Patents.

- bicyclo[4.1.0]heptane, 7,7-dichloro-. ChemBK.

- Mechanism of Action of Antiviral Drugs. Microbe Online.

- Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. The Journal of Organic Chemistry.

- In Vitro Activity and Mechanism of Action of Methylenecyclopropane Analogs of Nucleosides against Herpesvirus Replication.

- Medicinal Chemistry & Analysis. IJMCA.

- Mechanism of actions of antiviral agents/compounds

- Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replic

- Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists.

- Bicyclo[4.1.0]heptane. NIST WebBook.

- A review: Mechanism of action of antiviral drugs. PMC - PubMed Central.

- Application Notes and Protocols for In Vitro Antiviral Assays. Benchchem.

- Structure-activity relationships of new antiviral compounds. PubMed.

- In vitro methods for testing antiviral drugs. PMC - PubMed Central.

- Transition-Metal Free, Radical Oxidation of 1,6-Enyne Cyclopropanation: Synthesis of aza-bicyclo[4.1.0]heptane Derivatives.

- (PDF) Structure-activity relationships of new antiviral compounds.

- Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. MDPI.

- Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene-. PubChem.

- Antiviral assay. BIO-PROTOCOL.

- Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity.

- ANTIVIRAL Structure Activity Rel

- In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io.

- In Vitro Antiviral Testing. IAR | USU.

- Rational Design and Synthesis of New Nucleoside Analogues Bearing a Cyclohexane Core. ddd-UAB.

- Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. MDPI.

- New HSV-1 Anti-Viral 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety.

Sources

- 1. Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijmca.com [ijmca.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 7. In Vitro Activity and Mechanism of Action of Methylenecyclopropane Analogs of Nucleosides against Herpesvirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of new antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN104557653A - Preparation method for 7-methyl-aza-bicyclo[4,1,0]heptane - Google Patents [patents.google.com]

Reaction protocols for N-alkylation of Bicyclo[4.1.0]heptan-7-amine hydrochloride

Application Note: Reaction Protocols for N-Alkylation of Bicyclo[4.1.0]heptan-7-amine Hydrochloride

Executive Summary & Strategic Overview

Target Molecule: this compound (7-Aminonorcarane HCl). Primary Challenge: The substrate features a primary amine attached to the bridge carbon (C7) of a fused cyclopropane-cyclohexane system. This scaffold presents two distinct chemical risks:

-

Ring Strain: The cyclopropane ring possesses significant angle strain (~27.5 kcal/mol). While the amine group is electron-donating and stabilizing against nucleophilic attack, the ring is susceptible to acid-catalyzed ring opening (homoconjugate addition) under harsh conditions.

-

Steric Congestion: The C7 position is sterically unique, projecting out of the cyclohexane plane (typically exo or endo). This steric environment can retard nucleophilic attack rates compared to simple aliphatic amines, necessitating optimized reaction times and temperatures.

Protocol Selection Strategy:

-

Method A (Reductive Amination): The Gold Standard for mono-alkylation. It offers high chemoselectivity, avoids over-alkylation, and operates under mild conditions compatible with the cyclopropane ring.

-

Method B (Direct Nucleophilic Substitution): Reserved for methylation or introducing small, unhindered alkyl groups where dialkylation is the target or acceptable.

Mechanistic Considerations & Critical Process Parameters (CPPs)

The "In-Situ" Free-Basing Requirement

The starting material is a hydrochloride salt. Direct reaction is impossible without liberation of the free amine.[1]

-

Risk: Pre-treating with strong aqueous base (NaOH) and extracting can lead to emulsion formation or loss of volatile free amine.

-

Solution: Perform in situ neutralization using a non-nucleophilic organic base (e.g., DIPEA, TEA) or an inorganic carbonate buffer within the reaction matrix.

Cyclopropane Stability (Walsh Orbitals)

The C-C bonds of the cyclopropane ring have high p-character (Walsh orbitals), behaving somewhat like alkenes.

-

Avoid: Strong Lewis acids (e.g., AlCl3, BF3) or strong Brønsted acids (pH < 3) which can protonate the ring or facilitate ring-opening rearrangement to cycloheptene derivatives.

-

Preferred: Weakly acidic conditions (pH 5–6) typical of reductive amination are well-tolerated.

Protocol A: Mono-Alkylation via Reductive Amination (Recommended)

Objective: Selective formation of secondary amines using an aldehyde/ketone.

Reagents & Materials

-

Substrate: Bicyclo[4.1.0]heptan-7-amine HCl (1.0 equiv)

-

Carbonyl Source: Aldehyde (1.05 equiv) or Ketone (1.2 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Why STAB? It is less toxic than NaCNBH3 and tolerates the presence of the aldehyde without reducing it, allowing "one-pot" execution.

-

-

Base: Diisopropylethylamine (DIPEA) (1.0 equiv - strictly stoichiometric to neutralize HCl)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). Avoid Methanol if using STAB, as it decomposes the reagent.

Step-by-Step Procedure

-

Salt Neutralization & Imine Formation:

-

To a dry reaction vessel under N2 atmosphere, charge Bicyclo[4.1.0]heptan-7-amine HCl (1.0 equiv) and DCE (0.1 M concentration).

-

Add DIPEA (1.0 equiv) dropwise. Stir for 10 minutes at Room Temperature (RT). Note: The solution may become cloudy as DIPEA·HCl precipitates.

-

Add the Aldehyde (1.05 equiv).

-

Checkpoint: Stir for 30–60 minutes. If the aldehyde is sterically hindered, add 4Å molecular sieves to drive equilibrium by water removal.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add STAB (1.5 equiv) in three portions over 15 minutes. Reason: Controls exotherm and gas evolution.

-

Allow the reaction to warm to RT and stir for 4–16 hours. Monitor by LCMS for disappearance of the imine intermediate.

-

-

Quench & Work-up:

-

Quench by adding saturated aqueous NaHCO3 (pH ~8). Do not use strong acid.

-

Extract with DCM (3x).

-

Wash combined organics with Brine, dry over Na2SO4, and concentrate.

-

-

Purification:

-

Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH with 1% NH3).

-

QC Note: Verify the integrity of the cyclopropane ring by NMR (distinctive high-field multiplets at 0.3–1.2 ppm).

-

Protocol B: Direct Alkylation (SN2) for Methylation/Dialkylation

Objective: Introduction of methyl groups or simple alkyl chains where over-alkylation is less critical or desired.

Reagents

-

Substrate: Bicyclo[4.1.0]heptan-7-amine HCl (1.0 equiv)

-

Alkylating Agent: Alkyl Halide (e.g., MeI, EtBr) (1.0 equiv for mono*, 2.5 equiv for di-)

-

Caution: Mono-alkylation via SN2 is statistically difficult; expect mixtures of primary, secondary, and tertiary amines.

-

-

Base: Cesium Carbonate (Cs2CO3) (2.5 equiv) or K2CO3.

-

Why Cs2CO3? Higher solubility in organic solvents enhances reaction rate for the sterically hindered C7 amine.

-

-

Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Procedure

-

Preparation:

-

Suspend Bicyclo[4.1.0]heptan-7-amine HCl and Cs2CO3 in ACN (0.1 M).

-

Stir at RT for 20 minutes to ensure free-basing.

-

-

Alkylation:

-

Add the Alkyl Halide dropwise.

-

Temperature Control:

-

For Methyl Iodide: Start at 0°C, then warm to RT.

-

For less reactive halides (e.g., alkyl bromides): Heat to 40–60°C.

-

-

Stir for 12–24 hours.

-

-

Work-up:

-

Filter off the inorganic solids (CsCl/KCl).

-

Concentrate the filtrate.

-

Partition residue between EtOAc and Water.

-

Visualized Workflows

Figure 1: Reaction Decision Tree & Mechanism

Caption: Decision matrix for selecting the optimal alkylation pathway based on the desired substitution pattern.

Analytical Quality Control (QC)

| Parameter | Method | Acceptance Criteria / Observation |